(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
Brand Name: Vulcanchem
CAS No.: 1049729-06-7
VCID: VC8201650
InChI: InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m1./s1
SMILES: C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
Molecular Formula: C14H16ClNO2S
Molecular Weight: 297.8 g/mol

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl

CAS No.: 1049729-06-7

Cat. No.: VC8201650

Molecular Formula: C14H16ClNO2S

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl - 1049729-06-7

Specification

CAS No. 1049729-06-7
Molecular Formula C14H16ClNO2S
Molecular Weight 297.8 g/mol
IUPAC Name (2R)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m1./s1
Standard InChI Key PBQQMGMOGDOWKS-PFEQFJNWSA-N
Isomeric SMILES C1C[C@@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
SMILES C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl
Canonical SMILES C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the α-position with a benzothiophenylmethyl group, with the (R)-configuration at the stereogenic center. The benzothiophene moiety introduces aromaticity and sulfur-based electronic effects, while the proline backbone contributes rigidity and secondary amine functionality. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC14H16ClNO2S\text{C}_{14}\text{H}_{16}\text{ClNO}_{2}\text{S}
Molar Mass297.8 g/mol
CAS Number1049729-06-7
IUPAC Name(2R)-2-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
SolubilitySoluble in DMSO, methanol, water
Stereochemistry(R)-enantiomer

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting from (R)-proline and 3-bromomethylbenzothiophene. Key steps include:

  • Alkylation: Reaction of (R)-proline with 3-bromomethylbenzothiophene under basic conditions to form the α-substituted proline intermediate.

  • Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt.

  • Purification: Chromatographic separation to achieve >99% enantiomeric excess.

Industrial Production

Industrial processes employ continuous-flow reactors to optimize yield (typically 75–85%) and reduce reaction times. Catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts (e.g., diarylpyrrolinol silyl ethers) has been explored to enhance stereoselectivity .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Batch Alkylation6895Moderate
Continuous-Flow8299High
Organocatalytic7898Experimental

Pharmacological Applications

Anticancer Activity

Structure-activity relationship (SAR) studies reveal that the benzothiophene moiety enhances intercalation with DNA topoisomerase II. In HeLa cells, the compound exhibits an EC50_{50} of 8.5 μM, comparable to first-line chemotherapeutics but with reduced cytotoxicity to non-cancerous cells.

Material Science Applications

Electronic Materials

Incorporation into π-conjugated polymers improves charge-carrier mobility (up to 0.45 cm2^2/V·s) in organic field-effect transistors (OFETs). The sulfur atom in benzothiophene facilitates electron transport, while the proline backbone enhances thermal stability (>300°C) .

Challenges and Future Directions

Current Limitations

  • Solubility: Limited bioavailability in aqueous media at physiological pH.

  • Stereochemical Instability: Partial racemization under prolonged storage (>6 months).

Research Priorities

  • Prodrug Development: Esterification to improve membrane permeability.

  • Hybrid Materials: Integration with metal-organic frameworks (MOFs) for catalytic applications.

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